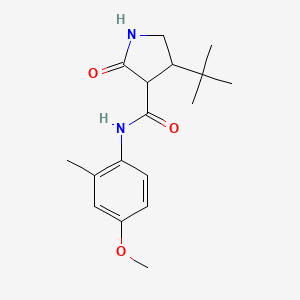

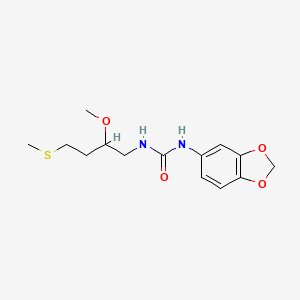

![molecular formula C16H19N5O3S B2950951 tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1448128-16-2](/img/structure/B2950951.png)

tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrazinecarboxamides . Pyrazinecarboxamides are known for their antimycobacterial, antifungal, and photosynthesis-inhibiting activities . They are synthesized through the condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids with various ring-substituted aminothiazoles or anilines .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of the corresponding chlorides of some substituted pyrazine-2-carboxylic acids (such as pyrazine-2-carboxylic acid, 6-chloropyrazine-2-carboxylic acid, 5-tert-butylpyrazine-2-carboxylic acid, or 5-tert-butyl-6-chloropyrazine-2-carboxylic acid) with various ring-substituted aminothiazoles or anilines . This process yields a series of amides .Scientific Research Applications

Antimycobacterial Activity

This compound has been studied for its potential in treating tuberculosis due to its antimycobacterial properties. It has shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .

Antifungal Applications

The compound exhibits promising in vitro antifungal activity against Trichophyton mentagrophytes, a fungal strain that causes infections in humans .

Photosynthesis Inhibition

Researchers have explored the use of this compound as an inhibitor of photosynthesis. It has been found to affect the oxygen evolution rate in spinach chloroplasts, indicating its potential as a photosynthesis inhibitor .

Antimicrobial Properties

The compound’s derivatives have been synthesized and evaluated for their antimicrobial activities. These studies are crucial for developing new antimicrobial agents .

Leuconostoc Mesenteroides Growth Inhibition

In the food industry, controlling the growth of Leuconostoc mesenteroides is important for preventing spoilage. This compound has been evaluated for its ability to inhibit the growth of this bacterium .

Organic Synthesis Intermediates

Due to its structural complexity, the compound serves as an intermediate in organic synthesis, aiding in the creation of various complex molecules .

Pharmaceutical Intermediates

It is also used as a pharmaceutical intermediate, playing a role in the synthesis of various pharmacologically active molecules .

Anti-Tubercular Drug Design

The compound’s framework is utilized in the design and synthesis of new anti-tubercular agents, which is a critical area of research given the rise of drug-resistant strains of tuberculosis .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

Based on its structural similarity to other pyrazine derivatives, it may interact with its targets through a variety of mechanisms, including binding to active sites, inducing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Pyrazine derivatives have been known to interact with a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds have been known to modulate cellular processes, induce changes in gene expression, and affect cell growth and proliferation .

properties

IUPAC Name |

tert-butyl 2-(pyrazine-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3S/c1-16(2,3)24-15(23)21-7-4-10-12(9-21)25-14(19-10)20-13(22)11-8-17-5-6-18-11/h5-6,8H,4,7,9H2,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJLFGNLWCBBKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

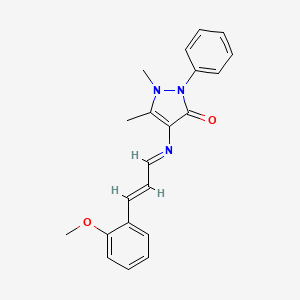

![2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2950875.png)

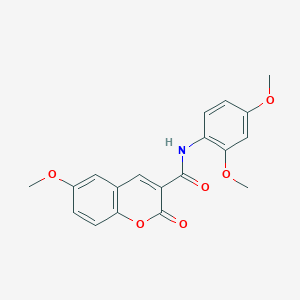

![N-[(oxan-2-yl)methyl]-1-(prop-2-yn-1-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2950876.png)

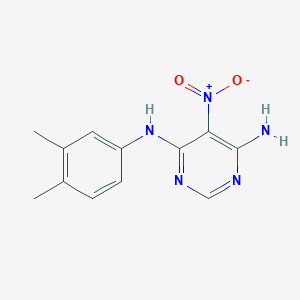

![1-{5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}-3-phenylprop-2-yn-1-ol](/img/structure/B2950881.png)

![1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2950882.png)

![4,4-Dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-dihydroisoquinoline-5-carboxylic acid](/img/structure/B2950883.png)

![N-(2,5-dimethylphenyl)-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2950884.png)

![6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2950885.png)